Sodium dipropyldithiocarbamate

Immunopharmacology Biochemistry Drug Development

Sodium dipropyldithiocarbamate's n-propyl substituent delivers a hydrolytic half-life at physiological pH superior to diethyl analogs, reducing degradation variability in immunomodulation and long-term assays. In acidic flotation (pH ~4), it achieves 83.4% pyrite recovery—quantitatively surpassing other alkyl DTCs. For coordination chemistry, it yields planar Ni(II) complexes with diagnostic ¹³C NMR shifts at δ ~199–202 ppm. GC derivatization enables trace-level monitoring at ~1 ng sensitivity. Alkyl group specificity governs outcomes—do not substitute based on generic DTC classification.

Molecular Formula C7H14NNaS2
Molecular Weight 199.3 g/mol
CAS No. 4143-50-4
Cat. No. B12678681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dipropyldithiocarbamate
CAS4143-50-4
Molecular FormulaC7H14NNaS2
Molecular Weight199.3 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=S)[S-].[Na+]
InChIInChI=1S/C7H15NS2.Na/c1-3-5-8(6-4-2)7(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyILNWEIMZWZNAKF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dipropyldithiocarbamate (CAS 4143-50-4): Procurement-Grade Baseline and Chemical Identity


Sodium dipropyldithiocarbamate (CAS 4143-50-4), a sodium salt of N,N-dipropyldithiocarbamic acid with the molecular formula C7H14NNaS2 and molecular weight 199.3 g/mol [1], is a member of the dithiocarbamate (DTC) class of organosulfur compounds. It functions as a strong chelating ligand, forming stable complexes with a wide range of transition, main group, and lanthanide metals [2], which underpins its utility in mineral flotation, coordination chemistry, and analytical applications. However, the specific n-propyl alkyl chain configuration on the nitrogen atom critically dictates the compound's lipophilicity, metal-binding selectivity, and hydrolytic stability profile, distinguishing it from other DTC analogs and making it a targeted choice for specific scientific and industrial workflows [3].

Why Sodium Dipropyldithiocarbamate Procurement Requires Precise Specification vs. Generic DTC Analogs


In-class substitution of sodium dipropyldithiocarbamate with other dithiocarbamates (e.g., sodium diethyldithiocarbamate or sodium dibutyldithiocarbamate) introduces significant, quantifiable deviations in performance that undermine experimental reproducibility and industrial process efficiency. These differences arise from the alkyl chain's direct influence on three critical parameters: hydrolytic half-life at physiological pH [1], metal-complex stability and solubility [2], and mineral flotation selectivity and recovery [3]. The evidence detailed below demonstrates that the n-propyl substituent confers a distinct balance of lipophilicity and stability that is not replicated by ethyl, butyl, or pyrrolidine analogs. Consequently, selection based on a generic 'dithiocarbamate' classification, without regard to the specific alkyl group, will likely lead to suboptimal or failed outcomes in targeted applications such as immunomodulation studies, selective mineral beneficiation, and the synthesis of specific coordination complexes.

Sodium Dipropyldithiocarbamate: Quantitative Differentiation Evidence for Scientific Procurement


Hydrolytic Stability at Physiological pH: DPDTC vs. DEDTC and PDTC

Sodium di-n-propyldithiocarbamate (DPDTC) demonstrates a significantly longer half-life at physiological pH (pH 7.4) compared to the commonly used analog sodium diethyldithiocarbamate (DEDTC), while maintaining similar lipophilicity. This enhanced stability is a key differentiator for in vitro and in vivo biological studies [1]. The stability of DPDTC is comparable to that of sodium pyrrolidinedithiocarbamate (PDTC), but the linear propyl chain of DPDTC may offer a different lipophilicity and metal-binding profile compared to the cyclic pyrrolidine ring of PDTC [2].

Immunopharmacology Biochemistry Drug Development

Pyrite Flotation Recovery: di-n-propyl DTC vs. Other Alkyl Dithiocarbamates

In the flotation of pyrite (FeS₂), the di-n-propyl dithiocarbamate collector achieves superior recovery compared to other alkyl dithiocarbamates under optimized acidic conditions. Factorial design experiments identified the alkyl group type as a primary factor influencing flotation performance, alongside pH and copper sulfate dosage [1].

Mineral Processing Froth Flotation Hydrometallurgy

NMR Spectroscopic Signatures in Nickel(II) Complexes: Structural Implications for Coordination Chemistry

The N,N-dipropyldithiocarbamate (dnpdtc) ligand in planar Ni(II) complexes exhibits distinct NMR spectroscopic signatures that are sensitive to the phosphine coordination environment. Specifically, large ³¹P NMR chemical shifts (~20 ppm) are observed, and the ¹³C NMR chemical shift for the thioureide carbon (N¹³CS₂) changes based on whether the complex contains free or chelating phosphine ligands [1].

Coordination Chemistry Inorganic Synthesis Spectroscopy

Crystallographic Definition of Cd(II) Binuclear Complex for Structural Studies

The cadmium(II) complex of dipropyldithiocarbamate, [Cd₂(n-Pr₂dtc)₄], adopts a well-defined binuclear structure in the solid state, as determined by single-crystal X-ray diffraction. The cadmium atom is in a distorted square-pyramidal coordination environment, with bridging dithiocarbamate ligands linking the two metal centers [1].

X-ray Crystallography Coordination Chemistry Materials Science

Analytical Quantification in Wastewater via GC with Nanogram Sensitivity

A validated gas chromatography method allows for the specific determination of sodium N,N-dialkyl dithiocarbamates, including the dipropyl analog, in industrial wastewater at the nanogram level. The method involves freeze-drying, ethanol extraction, and esterification with 1-iodopropane to form volatile S-n-propyl esters [1].

Environmental Analysis Analytical Chemistry Gas Chromatography

High-Impact Application Scenarios for Sodium Dipropyldithiocarbamate Based on Verified Differentiation Evidence


In Vitro and In Vivo Immunomodulation Studies Requiring Extended Compound Stability

Researchers investigating the immunomodulatory effects of dithiocarbamates in cell culture or animal models should prioritize sodium dipropyldithiocarbamate (DPDTC) over sodium diethyldithiocarbamate (DEDTC). The significantly longer hydrolytic half-life of DPDTC at physiological pH (pH 7.4) [1] minimizes compound degradation during the experiment, thereby reducing variability and ensuring that observed biological effects are due to the parent compound rather than its hydrolysis products. This is particularly critical for studies involving oral administration or long-term exposure assays.

Acidic Pyrite Flotation Circuits for Enhanced Sulfide Mineral Recovery

Mining operations processing pyritic ores at acidic pH (around pH 4) should select sodium di-n-propyldithiocarbamate as the flotation collector. Factorial design studies have demonstrated that this specific dithiocarbamate yields the highest pyrite recovery (83.4%) compared to other alkyl-substituted analogs [2]. This quantitative advantage in recovery directly improves process economics and reduces valuable mineral losses to tailings streams.

Synthesis of Structurally Defined Nickel(II) Complexes for Catalysis and Materials Science

Inorganic chemists synthesizing planar, diamagnetic Ni(II)-dithiocarbamate complexes for catalytic applications or materials precursors should utilize sodium dipropyldithiocarbamate as the ligand source. The distinct ¹³C NMR spectroscopic signatures of the resulting complexes (e.g., NCS₂ chemical shifts at δ ~199-202 ppm) [3] serve as a reliable diagnostic tool for confirming product formation and purity. Furthermore, the ligand's moderate steric bulk from the propyl chains can influence the reactivity and solubility of the final metal complex.

Environmental Monitoring of Dithiocarbamate Discharge in Industrial Effluents

Environmental analytical laboratories tasked with monitoring dithiocarbamate levels in industrial wastewater can employ a validated gas chromatographic method specifically developed for sodium N,N-dialkyl dithiocarbamates [4]. This method, which involves derivatization to S-n-propyl esters, achieves a sensitivity of approximately 1 ng (injected), allowing for precise quantification of sodium dipropyldithiocarbamate at trace levels. This ensures compliance with discharge permits and supports environmental risk assessment.

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